

# Dorignic Acid: A Technical Guide to an Ether-Linked Polyunsaturated Fatty Acid

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## Compound of Interest

Compound Name: *Dorignic acid*

Cat. No.: B15551698

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## Abstract

**Dorignic acid**, systematically known as (8Z,11Z,13E)-14-[(1E)-1-Hexen-1-yloxy]-8,11,13-tetradecatrienoic acid, is a complex ether-linked polyunsaturated fatty acid. This document provides a comprehensive overview of its known chemical properties, drawing from available data and contextualizing its potential biological significance based on its structural features. Due to the limited publicly available experimental data on **Dorignic acid**, this guide also extrapolates potential characteristics and mechanisms of action by drawing parallels with structurally related polyunsaturated fatty acids (PUFAs) and ether lipids. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and lipidomics.

## Chemical Properties of Dorignic Acid

Currently, there is a notable scarcity of experimentally determined quantitative data for the specific chemical properties of **Dorignic acid** in publicly accessible literature. The information available from chemical suppliers indicates that it is a liquid at standard conditions and is typically supplied in a solution, suggesting solubility in organic solvents.

## Identification and Core Chemical Data

The fundamental chemical identifiers for **Dorignic acid** are summarized in the table below.

Property	Value
IUPAC Name	(8Z,11Z,13E)-14-[(1E)-1-Hexen-1- yloxy]-8,11,13-tetradecatrienoic acid
CAS Number	2692622-66-3
Molecular Formula	C <sub>20</sub> H <sub>32</sub> O <sub>3</sub>
Molecular Weight	320.47 g/mol
Physical State	Liquid (at standard temperature and pressure)

## Predicted Physicochemical Properties

In the absence of experimental data, computational models can provide estimations for certain physicochemical properties. These predicted values, while useful for initial assessment, should be confirmed experimentally.

Property	Predicted Value	Notes
pKa	~4-5	Typical for a carboxylic acid.
LogP	>5	Indicative of high lipophilicity.
Boiling Point	Not available	Expected to be high due to molecular weight and polar groups.
Melting Point	Not available	As a liquid at STP, it is below room temperature.
Solubility	Soluble in organic solvents	Based on its supply in solution and lipophilic structure. Likely poorly soluble in water.

## Spectroscopic Characterization (Hypothetical)

No experimental spectroscopic data for **Dorignic acid** has been found in the public domain. However, based on its structure, the expected spectroscopic characteristics can be inferred.

- $^1\text{H}$  NMR: The spectrum would be complex, with signals corresponding to the numerous olefinic protons in the polyunsaturated chain and the ether linkage, as well as aliphatic protons. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically  $>10$  ppm).
- $^{13}\text{C}$  NMR: The spectrum would show signals for the carbonyl carbon of the carboxylic acid (around 170-180 ppm), multiple  $\text{sp}^2$  hybridized carbons of the double bonds, and  $\text{sp}^3$  hybridized carbons of the aliphatic chain and the ether-linked hexenyl group.
- Mass Spectrometry: The molecular ion peak  $[\text{M}]^-$  or  $[\text{M}+\text{H}]^+$  would be observed, corresponding to its molecular weight. Fragmentation patterns would likely involve cleavages at the ether linkage and along the fatty acid chain.

## Synthesis of Related Polyunsaturated Fatty Acids (Experimental Protocol Example)

While a specific synthesis protocol for **Dorignic acid** is not publicly available, the synthesis of structurally similar polyunsaturated fatty acids often involves multi-step organic chemistry techniques. A generalizable synthetic strategy for a conjugated linoleic acid isomer is described below to provide a conceptual framework.

### Synthesis of (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid[1][2]

This multi-step synthesis provides a relevant example of the complexity involved in producing specific PUFA isomers.

- Cross-Coupling: A palladium-catalyzed cross-coupling reaction is performed between 1-heptyne and (E)-1,2-dichloro-ethene.
- Grignard Reaction and Deprotection: The resulting product undergoes a coupling reaction with a Grignard reagent, followed by the cleavage of a dioxolane protecting group to yield (E)-dodec-4-en-6-ynal.
- Wittig Reaction: A stereoselective Wittig reaction is carried out between the aldehyde and triphenyl-[5-(tetrahydro-pyran-2-yloxy)-pentyl]-phosphonium to create a dienye intermediate.

- Reduction and Bromination: The triple bond is stereocontrolled reduced, and the tetrahydropyranyl protecting group is replaced with bromine to give (5Z,9E,11Z)-1-bromo-heptadeca-5,9,11-triene.
- Carbonation: An alkenyl lithium derivative is formed and then carbonated using CO<sub>2</sub> to produce the final carboxylic acid product.
- Purification: The final product is purified using flash chromatography on silica gel, with further purification by RP-HPLC if necessary.

This example illustrates the use of protecting groups, stereoselective reactions, and standard organic chemistry transformations to achieve the desired polyunsaturated fatty acid structure. A similar strategic approach would likely be necessary for the synthesis of **Dorignic acid**.

## Potential Biological Activity and Signaling Pathways

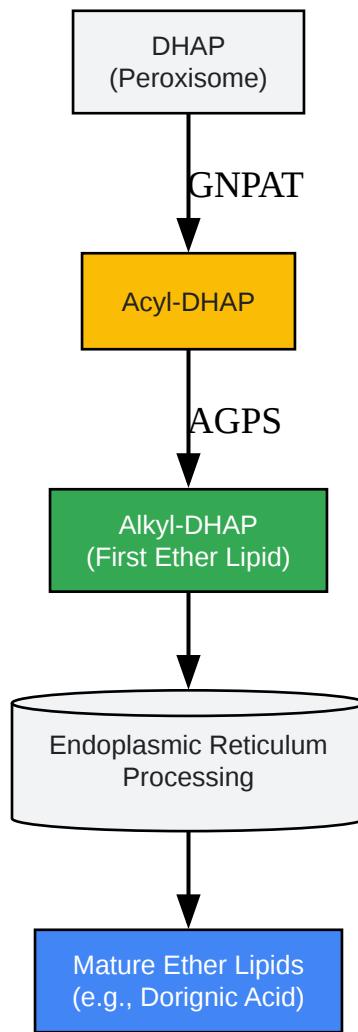
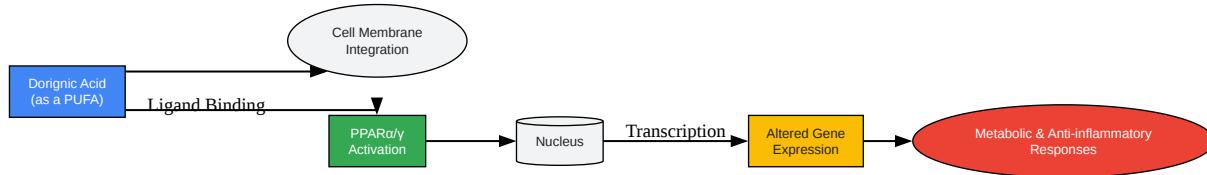
Due to the absence of specific biological studies on **Dorignic acid**, its potential roles are inferred from its structural classification as both a polyunsaturated fatty acid and an ether lipid.

## Role as a Polyunsaturated Fatty Acid

PUFAs are integral components of cell membranes and are precursors to a variety of signaling molecules. They are known to exert a wide range of biological effects.

- Modulation of Ion Channels: PUFAs can directly interact with and modulate the activity of various voltage-gated ion channels, including sodium, potassium, and calcium channels<sup>[3]</sup>. This interaction can have significant physiological effects on excitable cells like neurons and myocytes.
- Regulation of Gene Expression via PPARs: PUFAs and their metabolites are natural ligands for peroxisome proliferator-activated receptors (PPARs)<sup>[4][5]</sup>. Activation of PPARs leads to changes in the expression of genes involved in lipid metabolism and inflammation.
- Anti-inflammatory Effects: Omega-3 PUFAs, a class to which **Dorignic acid** is structurally related, are known for their anti-inflammatory properties. These effects are mediated through several mechanisms, including the production of anti-inflammatory lipid mediators (resolvins and protectins), and the inhibition of pro-inflammatory signaling pathways such as NF-κB<sup>[6]</sup>.

Below is a generalized diagram of a potential PUFA signaling pathway involving PPAR activation.



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